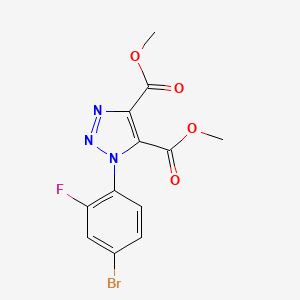

4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Description

4,5-Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a substituted 1,2,3-triazole derivative featuring a dimethyl dicarboxylate core and a halogenated aryl substituent.

Properties

IUPAC Name |

dimethyl 1-(4-bromo-2-fluorophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)8-4-3-6(13)5-7(8)14/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLLSVASQJXWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=C(C=C(C=C2)Br)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like triethylamine. The bromo-fluorophenyl group is introduced through a substitution reaction using appropriate halogenated precursors. The ester groups are then added via esterification reactions using methanol and an acid catalyst.

Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

Industrial Applications: It can be utilized in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The bromo-fluorophenyl group enhances the compound’s binding affinity to target proteins, while the triazole ring provides stability and specificity. The ester groups may also play a role in improving the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key derivatives of 1,2,3-triazole-4,5-dicarboxylates with varying substituents:

Key Research Findings

Halogen Substituents :

- Bromo and fluoro groups enhance electronic interactions and steric bulk. For example, 4-bromo substituents in triazole derivatives improve stability in solvent-free syntheses , while fluorophenyl groups in related thiazole-triazole hybrids influence crystal packing and intermolecular interactions .

- In isostructural chloro/bromo derivatives (e.g., compounds 4 and 5 in ), bromine’s larger atomic radius slightly adjusts crystal lattice parameters without altering bioactivity .

Ester Group Variations :

- Methyl vs. ethyl esters impact solubility and reactivity. Methyl esters (e.g., compound 6a ) exhibit sharp singlets in <sup>1</sup>H-NMR (δ 3.97–4.00 ppm), while ethyl esters (e.g., 6b ) show split signals (δ 1.24–1.33 and 4.29–4.39 ppm) .

- Regioselective reduction of triazole diesters (e.g., dimethyl 1-(2-oxo-2-phenylethyl)-triazole-4,5-dicarboxylate) demonstrates chemoselective reactivity, enabling targeted modifications .

Biological Activities :

- Anticancer : Benzothiazole-piperazine-triazole hybrids inhibit cancer cell proliferation, with IC50 values dependent on substituent polarity and steric effects .

- Antibacterial : Oxazolinic methyl derivatives exhibit moderate activity against Gram-positive bacteria, attributed to membrane disruption .

- Corrosion Inhibition : Sulfamoyl-phenyl derivatives achieve 79% inhibition efficiency in acidic media, likely via adsorption on metal surfaces .

Material Science Applications :

- Polyethylene-linked triazole diesters form hydrogels for soft-tissue engineering, leveraging copper-free click chemistry for biocompatibility .

Biological Activity

4,5-Dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound belonging to the triazole class, known for its diverse biological activities. This compound features a unique structural framework that includes a triazole ring and two carboxylate groups, which contribute to its potential reactivity and applications in medicinal chemistry. The compound has garnered attention for its potential as an antimicrobial agent and its applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C13H12BrFN4O4, with a molar mass of approximately 367.16 g/mol. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical properties and biological activity. The synthesis typically involves copper-catalyzed azide-alkyne coupling reactions, which are well-documented in literature.

Antimicrobial Properties

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various pathogens including Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent . Triazoles can interfere with cell wall synthesis or disrupt metabolic pathways in pathogens .

Structure-Activity Relationship (SAR)

The biological activity of triazoles often correlates with their structural modifications. For instance, variations in the substituents on the phenyl ring can significantly influence their antimicrobial efficacy. Studies have shown that specific substitutions can enhance activity against both Gram-positive and Gram-negative bacteria .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Triazole A | S. aureus | 0.125 |

| Triazole B | E. coli | 0.25 |

| Test Compound | M. tuberculosis | <0.5 |

Another investigation focused on elucidating the mechanism by which triazole derivatives exert their biological effects. It was found that they could inhibit key enzymes involved in bacterial metabolism, thereby leading to cell death . This study emphasized the importance of functional group positioning in enhancing biological activity.

Q & A

Q. What are the standard synthetic protocols for preparing 4,5-dimethyl 1-(4-bromo-2-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with hydrazide derivatives and proceeding via cyclization with substituted aldehydes. For example, refluxing in DMSO or ethanol with catalytic acetic acid for 4–18 hours under controlled temperature is critical for yield optimization . Key parameters include solvent choice (e.g., DMSO for high-temperature stability), stoichiometric ratios of reactants, and post-reaction purification via recrystallization (water-ethanol mixtures are common). Monitoring reaction progress using TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous triazole derivatives . Complement this with NMR (¹H/¹³C) to verify substituent positions and FT-IR to identify functional groups (e.g., carboxylate C=O stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates purity.

Q. How does the presence of bromo and fluoro substituents influence the compound’s physicochemical properties?

- Methodological Answer : Halogen substituents (Br, F) enhance electron-withdrawing effects, which can be studied via Hammett constants or computational methods (DFT). Fluorine increases lipophilicity and metabolic stability, while bromine may facilitate crystallography via heavy atom effects . Solubility studies in polar vs. non-polar solvents (e.g., DMSO vs. hexane) can quantify these effects experimentally.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar triazole derivatives?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Reproduce experiments under standardized conditions (e.g., NIH/3T3 vs. HeLa cells).

- Validate compound purity via HPLC (>95%) before testing .

- Use computational docking to compare binding affinities across derivatives, identifying substituent-specific interactions .

Q. What mechanistic insights can be gained from studying the substituent effects on the triazole core in catalytic or pharmacological applications?

- Methodological Answer : Systematic substitution studies (e.g., replacing Br with Cl or F) can reveal electronic and steric contributions. Techniques include:

- Kinetic studies (e.g., monitoring reaction rates in Suzuki coupling if the triazole acts as a ligand).

- Pharmacophore mapping to correlate substituent position with receptor binding (e.g., fluorine’s role in CNS permeability) .

- Thermodynamic analyses (ΔG, ΔS) via isothermal titration calorimetry (ITC) for host-guest interactions.

Q. What advanced strategies exist for improving the scalability of triazole synthesis while minimizing hazardous byproducts?

- Methodological Answer : Green chemistry approaches are critical:

- Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether).

- Employ flow chemistry to enhance reproducibility and reduce waste .

- Catalytic methods (e.g., CuAAC for regioselective triazole formation) can bypass toxic intermediates. Process analytical technology (PAT) ensures real-time monitoring .

Data Analysis and Experimental Design

Q. How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Step 1 : Perform virtual screening against kinase databases (PDB) to identify probable targets.

- Step 2 : Use fluorescence-based assays (e.g., ADP-Glo™) to measure inhibition IC₅₀ values.

- Step 3 : Validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler).

- Step 4 : Correlate structural data (X-ray co-crystallization) with activity to refine SAR .

Q. What statistical approaches are recommended for analyzing contradictory crystallographic data in triazole derivatives?

- Methodological Answer :

- Apply R-factor analysis to assess data quality (e.g., wR² < 0.15 indicates high reliability) .

- Use software like SHELXL for refinement and Mercury for visualizing electron density maps.

- Cross-validate with spectroscopic data (e.g., NMR NOE effects for conformation validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.